3,5,7,8-Tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DR 2313 is a potent, selective, competitive, and brain-penetrant inhibitor of poly (ADP-ribose) polymerase (PARP). It inhibits PARP-1 and PARP-2 with IC50 values of 0.20 μM and 0.24 μM, respectively . DR 2313 exhibits neuroprotective effects on ischemic injuries both in vitro and in vivo .
准备方法
Synthetic Routes and Reaction Conditions
DR 2313 can be synthesized through a multi-step process involving the formation of a pyrimidine ring. The synthetic route typically involves the reaction of appropriate starting materials under controlled conditions to form the desired compound. Specific details on the synthetic route and reaction conditions are proprietary and may require access to specialized chemical literature .
Industrial Production Methods
Industrial production methods for DR 2313 are not widely published.
化学反应分析
Types of Reactions
DR 2313 undergoes several types of chemical reactions, including:
Inhibition of poly (ADP-ribosyl)ation: DR 2313 inhibits the poly (ADP-ribosyl)ation reaction in nuclear extracts of rat brain.
Reduction of cell death: It reduces hydrogen peroxide or glutamate-induced excessive formation of poly (ADP-ribose) and cell death.
Common Reagents and Conditions
Hydrogen Peroxide: Used to induce oxidative stress in vitro.
Glutamate: Used to induce excitotoxicity in vitro.
Major Products Formed
The major products formed from these reactions include reduced levels of poly (ADP-ribose) and decreased cell death .
科学研究应用
DR 2313 has a wide range of scientific research applications, including:
Neuroprotection: It exhibits neuroprotective effects on ischemic injuries in both in vitro and in vivo models.
Cell Death Studies: Used to investigate cell death mechanisms after middle cerebral artery occlusion.
PARP Inhibition Studies: Employed in studies focusing on the inhibition of poly (ADP-ribose) polymerase.
作用机制
DR 2313 exerts its effects by competitively inhibiting poly (ADP-ribose) polymerase (PARP). It is specific for PARP and does not affect other enzymes such as GAPDH, ADH, or LDH . The compound competes with NAD+ at the catalytic site of PARP, with a Ki value of 0.23 μM . This inhibition reduces the formation of poly (ADP-ribose) and prevents cell death induced by oxidative stress or excitotoxicity .
相似化合物的比较
Similar Compounds
3AB (3-Aminobenzamide): A less potent PARP inhibitor with an IC50 of 35.4 μM.
PND (Phenanthridinone): Another PARP inhibitor with an IC50 of 0.56 μM.
DIQ (1,5-Dihydroxyisoquinoline): PARP inhibitor with an IC50 of 2.96 μM.
DPQ (3,4-Dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone): PARP inhibitor with an IC50 of 0.96 μM.
Uniqueness of DR 2313
DR 2313 is unique due to its high potency and selectivity for PARP-1 and PARP-2, as well as its ability to penetrate the blood-brain barrier. This makes it particularly effective in neuroprotection and studies related to ischemic injuries .
属性
分子式 |
C8H10N2OS |
---|---|
分子量 |
182.25 g/mol |
IUPAC 名称 |
2-methyl-4a,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H10N2OS/c1-5-9-7-2-3-12-4-6(7)8(11)10-5/h6H,2-4H2,1H3 |
InChI 键 |
AFCYENILINZHNP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=O)C2CSCCC2=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。